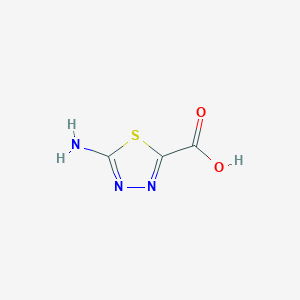

5-Amino-1,3,4-thiadiazole-2-carboxylic acid

Übersicht

Beschreibung

“5-Amino-1,3,4-thiadiazole-2-carboxylic acid” is a compound that has been used in the synthesis of a series of novel 1,3,4-thiadiazole derivatives of glucosides . These derivatives have shown good antifungal activities .

Synthesis Analysis

The synthesis of 1,3,4-thiadiazole derivatives, including “5-Amino-1,3,4-thiadiazole-2-carboxylic acid”, often involves the reaction of isothiocyanates with amidines . This process is free of metal, catalyst, and iodine, and involves O2 oxidative S–N bond formation . The reaction between thiosemicarbazide and carboxylic acid in the presence of polyphosphate ester (PPE) can also be used to synthesize 2-amino-1,3,4-thiadiazole .

Molecular Structure Analysis

The molecular structure of “5-Amino-1,3,4-thiadiazole-2-carboxylic acid” can be confirmed through nuclear magnetic resonance (NMR) analyses . The structure was also confirmed using the Superflip program by the charge flipping method .

Chemical Reactions Analysis

The chemical reactions involving “5-Amino-1,3,4-thiadiazole-2-carboxylic acid” are characterized by high regioselectivity, mild reaction conditions, broad substrate scope, and good functional group tolerance .

Physical And Chemical Properties Analysis

The physical and chemical properties of “5-Amino-1,3,4-thiadiazole-2-carboxylic acid” can be determined through various analyses. For instance, it has been described as a yellow solid with a melting point of 189–191°C .

Wissenschaftliche Forschungsanwendungen

Antifungal Applications

A series of novel 1,3,4-thiadiazole derivatives of glucosides were synthesized using 5-amino-1,3,4-thiadiazole-2-thiol and d-glucose as starting materials . These compounds exhibited good antifungal activities . Particularly, compound 4i showed higher bioactivities against Phytophthora infestans, with EC50 values of 3.43, than that of Dimethomorph (5.52 μg/ml) .

Antibacterial Applications

The same series of 1,3,4-thiadiazole derivatives exhibited moderate to poor antibacterial activities against Xanthomonas oryzae p v. oryzae (Xoo), Xanthomonas campestris p v. citri (Xcc) .

Anticancer Applications

Thiadiazole derivatives have garnered significant attention in the field of medicinal chemistry due to their diverse pharmacological activities, including anticancer properties . The novel compound 2g, 5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazole-2-amine, demonstrated good anti-proliferative effects, exhibiting an IC50 value of 2.44 µM against LoVo and 23.29 µM against MCF-7 after a 48-h incubation .

Apoptosis Induction

In the context of cytostatic treatment, the primary objective is to induce apoptosis in tumor cells and to hinder their cell cycle progression to impede further proliferation . Thiadiazole derivatives have shown potential in this area .

Cell Cycle Analysis

Thiadiazole derivatives have been used in cell cycle analysis to assess the compounds’ effects on cancer cell growth and survival .

Toxicity Evaluation

Daphnia magna was used as an invertebrate model for the toxicity evaluation of the compounds . The novel compound 2g showed little toxic effects in the Daphnia test .

Zukünftige Richtungen

The future directions for “5-Amino-1,3,4-thiadiazole-2-carboxylic acid” and its derivatives could involve further exploration of their biological activities. For instance, some of the target compounds synthesized from “5-Amino-1,3,4-thiadiazole-2-carboxylic acid” exhibited good antifungal activities . Therefore, the development of novel and promising fungicides and bactericides is still an urgent task .

Eigenschaften

IUPAC Name |

5-amino-1,3,4-thiadiazole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3N3O2S/c4-3-6-5-1(9-3)2(7)8/h(H2,4,6)(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYUJXSWVAHMPEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=NN=C(S1)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60557848 | |

| Record name | 5-Amino-1,3,4-thiadiazole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60557848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Amino-1,3,4-thiadiazole-2-carboxylic acid | |

CAS RN |

63326-73-8 | |

| Record name | 5-Amino-1,3,4-thiadiazole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60557848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does the pH of the solution affect the decarboxylation of 5-Amino-1,3,4-thiadiazole-2-carboxylic acid?

A1: Research indicates that the rate of decarboxylation of 5-Amino-1,3,4-thiadiazole-2-carboxylic acid is influenced by the pH of the solution. A study examining the kinetics of this reaction measured rate constants across a pH range of 0.25 to 3.91. [] This suggests that the protonation state of the molecule, which changes with pH, plays a role in the reaction mechanism.

Q2: Are there any known catalysts for the decarboxylation of 5-Amino-1,3,4-thiadiazole-2-carboxylic acid?

A2: Yes, research has shown that micelles can catalyze the decarboxylation of 5-Amino-1,3,4-thiadiazole-2-carboxylic acid. [] Micelles, which are aggregates of surfactant molecules, can provide a favorable microenvironment that influences the reaction rate. This finding opens avenues for exploring the use of micellar systems in modulating the decarboxylation process.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4'-(tert-Butyl)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B1283115.png)